1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid
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Overview
Description
1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H23NO4Si. It is known for its unique structural features, including a piperidine ring substituted with a trimethylsilyl group and an ethoxycarbonyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with trimethylsilyl and ethoxycarbonyl reagents. One common method includes the use of trimethylsilyl chloride and ethyl chloroformate under basic conditions to introduce the trimethylsilyl and ethoxycarbonyl groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ethoxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Piperidine-4-carboxylic acid: Lacks the trimethylsilyl and ethoxycarbonyl groups, making it less lipophilic.
N-Trimethylsilyl piperidine: Contains only the trimethylsilyl group, lacking the ethoxycarbonyl group.
Ethoxycarbonyl piperidine: Contains only the ethoxycarbonyl group, lacking the trimethylsilyl group
Uniqueness: 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid is unique due to the presence of both trimethylsilyl and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
1-(2-trimethylsilylethoxycarbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4Si/c1-18(2,3)9-8-17-12(16)13-6-4-10(5-7-13)11(14)15/h10H,4-9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUKVHCGVMDVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCC(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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